molecular formula C7H14IO4P B14427228 Dimethyl (2-ethoxy-3-iodoprop-1-en-1-yl)phosphonate CAS No. 79248-37-6

Dimethyl (2-ethoxy-3-iodoprop-1-en-1-yl)phosphonate

Cat. No.: B14427228
CAS No.: 79248-37-6
M. Wt: 320.06 g/mol
InChI Key: NHQWHXNRVCWELH-UHFFFAOYSA-N
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Description

Dimethyl (2-ethoxy-3-iodoprop-1-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of an ethoxy group, an iodine atom, and a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (2-ethoxy-3-iodoprop-1-en-1-yl)phosphonate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of dimethyl phosphite with an ethoxy-substituted alkyne in the presence of an iodine source. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-ethoxy-3-iodoprop-1-en-1-yl)phosphonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.

    Reduction: Reduction reactions can convert the iodine atom to other functional groups.

    Substitution: The iodine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides can be employed under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Dimethyl (2-ethoxy-3-iodoprop-1-en-1-yl)phosphonate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Dimethyl (2-ethoxy-3-iodoprop-1-en-1-yl)phosphonate exerts its effects involves interactions with specific molecular targets. The phosphonate group can act as a mimic of phosphate groups, allowing the compound to interact with enzymes and other proteins that recognize phosphate-containing substrates. This interaction can modulate the activity of these proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (2-ethoxy-3-chloroprop-1-en-1-yl)phosphonate
  • Dimethyl (2-ethoxy-3-bromoprop-1-en-1-yl)phosphonate
  • Dimethyl (2-ethoxy-3-fluoroprop-1-en-1-yl)phosphonate

Uniqueness

Dimethyl (2-ethoxy-3-iodoprop-1-en-1-yl)phosphonate is unique due to the presence of the iodine atom, which can impart distinct reactivity and properties compared to its chloro, bromo, and fluoro analogs. The iodine atom can participate in specific types of chemical reactions, such as halogen exchange and cross-coupling reactions, making this compound particularly valuable in synthetic chemistry.

Properties

CAS No.

79248-37-6

Molecular Formula

C7H14IO4P

Molecular Weight

320.06 g/mol

IUPAC Name

1-dimethoxyphosphoryl-2-ethoxy-3-iodoprop-1-ene

InChI

InChI=1S/C7H14IO4P/c1-4-12-7(5-8)6-13(9,10-2)11-3/h6H,4-5H2,1-3H3

InChI Key

NHQWHXNRVCWELH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=CP(=O)(OC)OC)CI

Origin of Product

United States

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